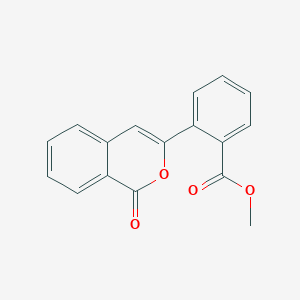

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is an organic compound characterized by the presence of an isochromenone moiety fused to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-formylchromone with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

The compound has garnered attention for its potential biological activities:

-

Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against several pathogens. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacteria Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. In vitro assays have reported IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.

Medicine

Research into the medicinal applications of this compound is ongoing:

- Therapeutic Agent : The compound's potential as a therapeutic agent is being explored for treating various diseases, particularly cancers and infections. Its ability to modulate specific cellular pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials, especially in the synthesis of dyes and pigments due to its vibrant color properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against various bacterial strains. The results confirmed its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on MCF7 breast cancer cells revealed that treatment with this compound induced apoptosis via activation of caspase pathways. The reported IC50 was approximately 30 µM, highlighting its anticancer potential.

Case Study 3: Antioxidant Properties

A study assessing the antioxidant capacity found that this compound significantly reduced lipid peroxidation in human fibroblast cells with an IC50 value of 25 µM, suggesting strong antioxidant activity compared to standard antioxidants.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(1-oxoisochromen-3-yl)benzoate

- Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate derivatives

Uniqueness

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various applications .

Biological Activity

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate, also known as a benzopyran derivative, exhibits a range of biological activities that have garnered interest in pharmacological research. This article aims to summarize the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C17H12O3 and features a benzopyran moiety that is known for its diverse biological properties. The compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.

1. Antioxidant Activity

Benzopyran derivatives, including this compound, have demonstrated notable antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain coumarin derivatives exhibit protective effects against oxidative damage in various cell lines .

2. Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities. It is believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In vitro studies have reported that this compound can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies, suggesting its potential use in developing new antimicrobial agents .

4. Anticancer Potential

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various pathways, including caspase activation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

| Target | Effect |

|---|---|

| NF-kB Pathway | Inhibition of pro-inflammatory cytokine release |

| Caspases | Induction of apoptosis |

| Free Radicals | Scavenging activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, underscoring its potential as a therapeutic agent against oxidative damage .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to lower levels of inflammatory mediators such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

- Anticancer Investigation : A recent investigation highlighted the ability of this compound to inhibit the growth of various cancer cell lines, with a focus on its mechanism involving apoptosis induction through mitochondrial pathways .

Properties

CAS No. |

967-45-3 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl 2-(1-oxoisochromen-3-yl)benzoate |

InChI |

InChI=1S/C17H12O4/c1-20-16(18)14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)17(19)21-15/h2-10H,1H3 |

InChI Key |

QHZBCYQGOQIODP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.